Methyl 2-amino-5-methyl-4,5,6,7-tetrahydrothieno[3,2-c]pyridine-3-carboxylate
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Overview
Description
Methyl 2-amino-5-methyl-4,5,6,7-tetrahydrothieno[3,2-c]pyridine-3-carboxylate is a heterocyclic compound that features a thieno[3,2-c]pyridine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-amino-5-methyl-4,5,6,7-tetrahydrothieno[3,2-c]pyridine-3-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a substituted pyridine with a thioester in the presence of a base. The reaction conditions often include refluxing in a suitable solvent such as methanol or ethanol .
Industrial Production Methods
Industrial production methods for this compound may involve optimized versions of the laboratory synthesis routes. These methods would focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of catalysts may be employed to enhance efficiency .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-amino-5-methyl-4,5,6,7-tetrahydrothieno[3,2-c]pyridine-3-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding thiol or amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce various functional groups at specific positions on the thieno[3,2-c]pyridine ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like amines or alkoxides for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of functionalized derivatives .
Scientific Research Applications
Methyl 2-amino-5-methyl-4,5,6,7-tetrahydrothieno[3,2-c]pyridine-3-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of Methyl 2-amino-5-methyl-4,5,6,7-tetrahydrothieno[3,2-c]pyridine-3-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s effects are mediated through pathways that regulate cell growth, apoptosis, or other cellular functions .
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-amino-5,5,7,7-tetramethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate
- Ethyl 2-amino-6-methyl-4,5,6,7-tetrahydrothieno[3,2-c]pyridine-3-carboxylate
Uniqueness
Methyl 2-amino-5-methyl-4,5,6,7-tetrahydrothieno[3,2-c]pyridine-3-carboxylate is unique due to its specific substitution pattern and the resulting electronic and steric properties.
Properties
Molecular Formula |
C10H14N2O2S |
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Molecular Weight |
226.30 g/mol |
IUPAC Name |
methyl 2-amino-5-methyl-6,7-dihydro-4H-thieno[3,2-c]pyridine-3-carboxylate |
InChI |
InChI=1S/C10H14N2O2S/c1-12-4-3-7-6(5-12)8(9(11)15-7)10(13)14-2/h3-5,11H2,1-2H3 |
InChI Key |
GDJDPTJZOFVWLJ-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCC2=C(C1)C(=C(S2)N)C(=O)OC |
Origin of Product |
United States |
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